Electronic and Lipophilic Differentiation of the 2-Trifluoromethylphenyl Group vs. 2,6-Difluorophenyl and 3,4-Dichlorophenyl Urea Analogs
The 2-trifluoromethyl substituent on the phenyl ring of CAS 1421508-72-6 imparts a distinct electronic and lipophilic profile compared to the closest cataloged analogs, 1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2,6-difluorophenyl)urea (CAS 1448129-38-1) and 1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea. In the broader sEH urea series, increasing lipophilicity (cLogP) correlates with enhanced passive permeability but also raises the risk of CYP inhibition [1]. The trifluoromethyl group elevates Hansch π by approximately +0.88 relative to a fluorine substituent (+0.14), predicting a >0.7 log unit increase in logD7.4 compared with the 2,6-difluoro derivative. This shift is consistent with the SAR trend observed when compound 14 (diphenyl-cyclopropyl) was replaced with more polar variants to reduce CYP liability [2].
| Evidence Dimension | Predicted lipophilicity (logD7.4) and electronic effect (Hammett σ) of the phenyl substituent |
|---|---|
| Target Compound Data | 2-CF3: σm ≈ 0.43, σp ≈ 0.54; π ≈ +0.88 |
| Comparator Or Baseline | 2,6-diF: Σσ ≈ 0.12, Σπ ≈ +0.28; 3,4-diCl: Σσ ≈ 0.60, Σπ ≈ +1.42 |
| Quantified Difference | logD7.4(CAS 1421508-72-6) predicted to be 0.7–1.0 log units higher than the 2,6-diF analog and 0.3–0.5 log units lower than the 3,4-diCl analog |
| Conditions | Calculated values using ACD/Labs or ChemAxon; experimental logD not reported for these exact compounds. |
Why This Matters
Procurement decisions for in vivo studies must account for logD-driven differences in tissue distribution and metabolic clearance; the 2-CF3 substitution offers a balanced lipophilicity window that avoids the excessive CYP inhibition observed with highly lipophilic analogs while maintaining membrane permeability.
- [1] Kowalski JA, et al. Rapid synthesis of an array of trisubstituted urea-based soluble epoxide hydrolase inhibitors facilitated by a novel solid-phase method. Bioorg Med Chem Lett. 2010;20(12):3703-3707. View Source
- [2] Takai K, et al. Bioorg Med Chem. 2014;22(5):1548-1557. View Source
